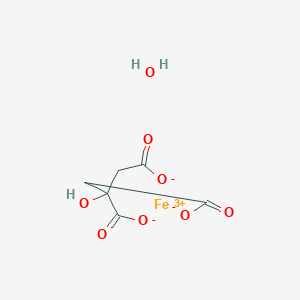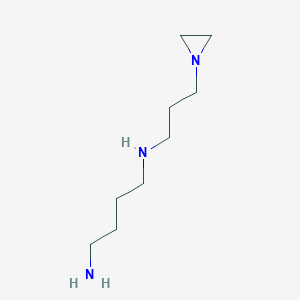![molecular formula C17H12N2O3 B116030 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione CAS No. 158752-32-0](/img/structure/B116030.png)
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione, also known as HPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. HPPD is a heterocyclic compound that contains a pyrazine ring and an indene ring, and it is known for its unique chemical properties that make it an ideal candidate for a wide range of research applications.
Mechanism Of Action
The mechanism of action of 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes involved in various biological processes. Specifically, 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, as well as the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.
Biochemical And Physiological Effects
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cancer cell proliferation. It has also been shown to have a protective effect on the liver and to improve glucose metabolism.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione in lab experiments is its ability to selectively inhibit specific enzymes, which can be useful for studying the role of these enzymes in various biological processes. However, one limitation of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione is its potential toxicity, which can vary depending on the dose and duration of exposure.
Future Directions
There are many potential future directions for research on 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione, including further studies on its mechanisms of action, its potential applications in the treatment of various diseases, and the development of new derivatives with improved efficacy and reduced toxicity. Additionally, more research is needed to fully understand the potential benefits and limitations of using 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione in lab experiments, as well as its potential impact on human health and the environment.
Synthesis Methods
The synthesis of 9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione can be achieved through a variety of methods, including the reaction of 1,2-diketone with aniline and the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with aniline. The latter method is more commonly used due to its higher yield and simplicity.
Scientific Research Applications
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
properties
CAS RN |
158752-32-0 |
|---|---|
Product Name |
9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione |
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
9-hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C17H12N2O3/c20-15-16(21)19-14-13(18-15)11-8-4-5-9-12(11)17(14,22)10-6-2-1-3-7-10/h1-9,22H,(H,18,20)(H,19,21) |
InChI Key |
VIQLBZFVOLJWBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2NC(=O)C(=O)N4)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2NC(=O)C(=O)N4)O |
synonyms |
1H-Indeno[1,2-b]pyrazine-2,3-dione, 4,9-dihydro-9-hydroxy-9-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
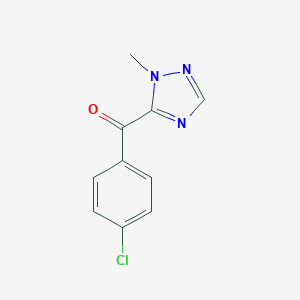
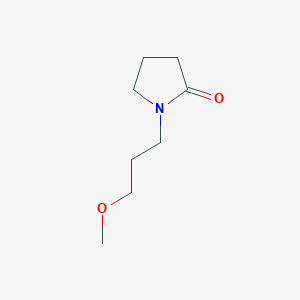
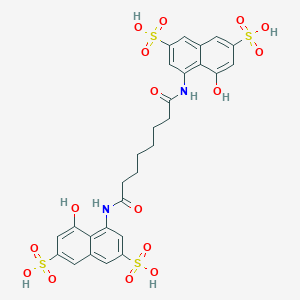
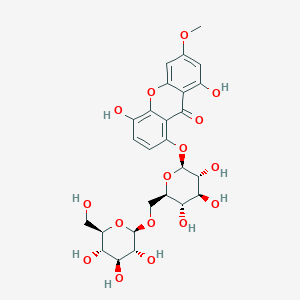
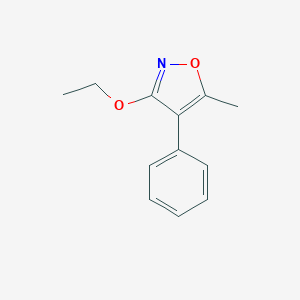
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)
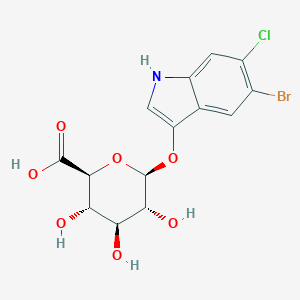
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
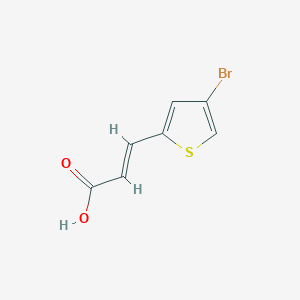
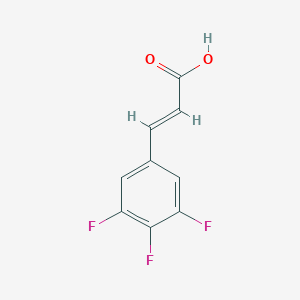
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
